molecular formula C23H22ClN3O4S B2807552 1-(5-Chloro-2-methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203167-71-8

1-(5-Chloro-2-methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2807552
CAS No.: 1203167-71-8
M. Wt: 471.96
InChI Key: RCSLZINZROHZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H22ClN3O4S and its molecular weight is 471.96. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Pollutant Remediation

An enzymatic approach utilizing redox mediators has shown promise in the degradation of recalcitrant organic pollutants found in wastewater from various industries. This method enhances the efficiency of pollutant degradation, offering a potential application for compounds like 1-(5-Chloro-2-methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea in environmental remediation efforts. The use of enzymes such as laccases and peroxidases in conjunction with redox mediators can significantly improve the degradation of aromatic compounds present in industrial effluents, suggesting a role for such compounds in future remediation technologies (Husain & Husain, 2007).

Urea Biosensors for Health Monitoring

The development of urea biosensors has advanced significantly, providing tools for the detection and quantification of urea concentration in various contexts. This technology has potential applications in diagnosing and monitoring health conditions related to urea metabolism, such as renal failure and urinary tract obstructions. Urea biosensors utilize enzyme urease as a bioreceptor element and have incorporated various materials for enzyme immobilization, indicating a potential application for compounds like this compound in the design and enhancement of biosensors (Botewad et al., 2021).

Investigation into Phenylurea Herbicides

Research into the toxicological profiles and mechanisms of action of phenylurea herbicides in non-target organisms like fish and amphibians has highlighted the need for safer agricultural chemicals. Studies on compounds such as diuron and linuron, related to the structure of interest, have suggested avenues for the development of herbicides that minimize ecological impact while effectively managing weed populations. Insights into the anti-androgenic effects and potential alternative mechanisms of action provided by such research could inform the design of new compounds with improved safety profiles (Marlatt & Martyniuk, 2017).

Urease Inhibitors in Medical Applications

The search for effective urease inhibitors has been motivated by the need to treat infections caused by urease-producing bacteria, such as Helicobacter pylori. The development of new urease inhibitors, based on compounds like this compound, could lead to improved treatments for gastric and urinary tract infections. Patent literature and research findings highlight the potential of urea derivatives and related compounds in the development of new therapeutic agents (Kosikowska & Berlicki, 2011).

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-31-22-12-9-17(24)15-20(22)26-23(28)25-18-10-11-21-16(14-18)6-5-13-27(21)32(29,30)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSLZINZROHZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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